GSK106 is a compound developed as a control molecule in research related to protein arginine deiminase type 4 (PAD4). It serves as a negative control for GSK484, which is a potent inhibitor of PAD4 with an IC50 value of 50 nM. GSK106 itself has an IC50 greater than 100 µM, indicating its lower affinity for PAD4. The significance of GSK106 lies in its role in confirming the specificity of PAD4 inhibitors, particularly in studies involving citrullination processes that affect various biological functions and diseases, including rheumatoid arthritis and cancer .
GSK106 is classified as a small molecule chemical probe targeting the PAD4 enzyme. It has been synthesized and characterized by the Structural Genomics Consortium and GlaxoSmithKline as part of efforts to understand the biochemical roles of PADs in cellular processes . The compound is utilized primarily in biochemical research settings to explore the mechanisms of PAD4 and its implications in disease pathology.
The synthesis likely includes steps such as:
The exact conditions (solvents, temperatures, reaction times) would depend on the specific synthetic pathway chosen by researchers.
GSK106 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding properties. Its structural formula can be represented using various notations such as SMILES or InChI:
The molecular weight of GSK106 is approximately 423.51 g/mol. Its structural features include nitrogen heterocycles which are crucial for its interaction with PAD4.
GSK106 does not participate actively in catalysis but serves as a competitive inhibitor. Its primary role is to bind to PAD4 without eliciting significant biological activity itself. This characteristic allows researchers to differentiate between effects caused by active inhibitors like GSK484 and those observed with GSK106.
The binding interactions between GSK106 and PAD4 involve:
GSK106 functions primarily as a competitive inhibitor of PAD4. By occupying the active site or influencing its conformation, it prevents the enzyme from catalyzing the deimination of arginine residues into citrulline. This inhibition is crucial for understanding the enzyme's role in various pathophysiological conditions.
The mechanism involves:
GSK106 is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility data are often determined during characterization but are not specified in the available literature.
Key chemical properties include:
Relevant data on solubility and stability can be derived from empirical studies conducted during its development phase .
GSK106 is primarily used in scientific research focusing on:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3